molecular formula C21H25N3O B2897463 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide CAS No. 341968-07-8

2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B2897463
CAS No.: 341968-07-8
M. Wt: 335.451
InChI Key: JNVNFUUDDVRMCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The cyclohexylamino group would likely contribute to the three-dimensionality of the molecule, while the diphenylmethylene group could contribute to its rigidity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its groups and the conditions under which it’s subjected. For example, the cyclohexylamine group might be reactive with acids, while the diphenylmethylene group might be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its groups. For example, the presence of the cyclohexylamino and diphenylmethylene groups could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Chemical Synthesis and Material Science

Compounds with complex structures, including those with cyclohexylamino and diphenylmethylene groups, often find applications in material science and chemical synthesis. For instance, cyclometalating ligands are crucial in creating transition-metal-based phosphors for organic light-emitting diodes (OLEDs). These compounds, through fine adjustments in their structures, allow for the tuning of emission wavelengths across the visible spectrum, showcasing the potential of complex chemicals in advanced material applications (Chi & Chou, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, if it’s similar to other cyclohexylamine or diphenylmethane compounds, it could potentially be toxic or hazardous under certain conditions .

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(cyclohexylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-20(16-22-19-14-8-3-9-15-19)23-24-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19,22H,3,8-9,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVNFUUDDVRMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328858
Record name N-(benzhydrylideneamino)-2-(cyclohexylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341968-07-8
Record name N-(benzhydrylideneamino)-2-(cyclohexylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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